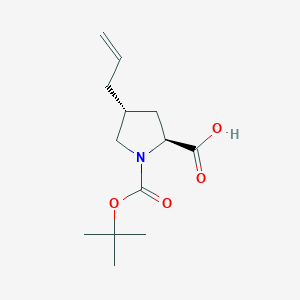
Boc-(R)-gamma-allyl-L-proline
Übersicht
Beschreibung
Asymmetric Synthesis of N-Boc-(R)-Silaproline
The asymmetric synthesis of N-Boc-(R)-silaproline, a silicon-containing proline surrogate, has been successfully achieved. The process begins with N-Boc-dehydroalanine ester, which undergoes deprotonation and subsequent N-alkylation with chloromethyldimethylsilane under continuous flow conditions. This results in a high yield of the N-alkylated product. An innovative enantioselective hydrosilylation, catalyzed by (NBD)2RhBF4/Josiphos 404-1, produces the silaproline ester with excellent yield and enantiomeric excess. Further purification steps lead to an enantiomeric excess of over 99% .
Boc-l-proline as a Chiral Ligand
Boc-l-proline has been identified as an effective chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes. This discovery expands the applications of proline, a simple enzyme, in asymmetric catalysis. The process achieves good yields and enantioselectivities, with the latter reaching up to 77% ee. This highlights the potential of Boc-l-proline in synthetic organic chemistry .
Synthesis of (R)-Boc-2-methylproline
The synthesis of (R)-Boc-2-methylproline has been accomplished with high stereochemical control and good yield from alanine benzyl ester hydrochloride. The method, which is a modification of a previously described process, is efficient, requiring no chromatography. The synthesized (R)-Boc-2-methylproline was then used to produce veliparib, an inhibitor of poly(ADP-ribose) polymerase, in three additional steps .
Cross-Metathesis of N-Boc-Protected Prolines
A straightforward synthesis of α-substituted N-Boc-protected prolines has been achieved through cross-metathesis (CM) of N-Boc-allylproline with various terminal alkenes. The reaction is facilitated by microwave heating and exhibits good selectivity and efficiency, with yields ranging from 40 to 92%. The addition of Ti(OiPr)4 as a Lewis acid improves yields, especially with alkenes that have Lewis basic substituents. Although the CM was also applied to allylproline protected with trichloroacetaldehyde, the resulting intermediate products were less suitable for further deprotection and development .
Wissenschaftliche Forschungsanwendungen
Chiral Ligand Utilization Boc-(R)-gamma-allyl-L-proline derivatives, specifically Boc-L-proline, have been utilized as chiral ligands for the enantioselective addition of phenylacetylene to aromatic aldehydes. This application harnesses the simplest enzyme, proline, in asymmetric catalysis, achieving good yields and enantioselectivities (Yi‐feng Zhou et al., 2004) Tetrahedron-asymmetry.
Catalytic Properties in Organic Synthesis The Boc group, when linked with hydroxyproline amino acids and ferrocenoyl conjugates, exhibits distinct catalytic properties. Specifically, these Boc-protected conjugates influence the enantioselectivity of aldol addition reactions. The position of the nitrogen atom in the proline residue relative to its attachment point on the ferrocene scaffold determines the selectivity towards the R- or S-isomer of the reaction product (L. Al-Momani & Anas Lataifeh, 2013) Inorganica Chimica Acta.
Conformational Constraint in Peptides Boc-protected α-methyl-L-proline derivatives have been used to explore the cis-trans prolyl peptide bond equilibrium. This research is significant in understanding the conformational behavior of proline-rich peptides, revealing that Boc-α-methyl-L-proline can populate both cis and trans conformers, adding a layer of complexity to the conformational landscape of proline-containing peptides (V. Torbeev et al., 2012) Helvetica Chimica Acta.
Polymer Synthesis Boc-protected L-proline has facilitated the synthesis of well-defined poly(L-proline) homopolymers and copolymers. The Boc group's protective role allowed for the efficient purification and synthesis of high-purity L-proline NCA, a precursor for poly(L-proline) and its copolymers. This development is crucial in materials science and biopolymer research, offering new pathways for creating structured polymers with specific properties (M. Gkikas et al., 2011) Biomacromolecules.
Wirkmechanismus
Target of Action
Boc-®-gamma-allyl-L-proline is a derivative of the amino acid proline, with a tert-butyloxycarbonyl (Boc) protecting group . The primary target of this compound is the amino group of other molecules in a biochemical system .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc group plays a crucial role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is used as a protecting group for amines, allowing for selective reactions with other functional groups . The Boc group can be removed under acidic conditions, revealing the original amine for further reactions .
Result of Action
The primary result of the action of Boc-®-gamma-allyl-L-proline is the protection of amines during biochemical reactions . This allows for selective reactions with other functional groups, facilitating complex organic synthesis . After the desired reactions have taken place, the Boc group can be removed to reveal the original amine .
Action Environment
The action of Boc-®-gamma-allyl-L-proline is influenced by the pH of the environment . The Boc group is stable in a wide range of pH conditions, but can be removed under acidic conditions . Therefore, the pH of the environment is a key factor in controlling the action of this compound .
Zukünftige Richtungen
The future directions for research involving Boc-protected amines could involve further exploration of their synthesis, properties, and applications. This could include the development of new methods for their synthesis, the investigation of their physical and chemical properties, and the exploration of their potential applications in various fields .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODNDBPPDGALB-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376072 | |
| Record name | Boc-(R)-gamma-allyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-gamma-allyl-L-proline | |
CAS RN |
224645-82-3 | |
| Record name | Boc-(R)-gamma-allyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





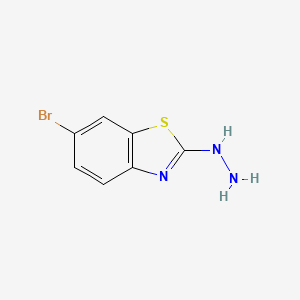

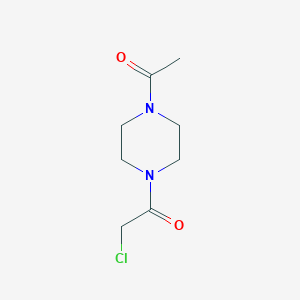
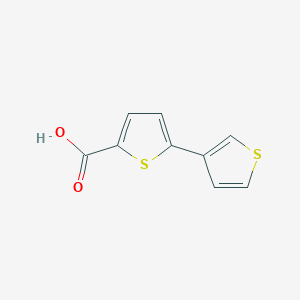
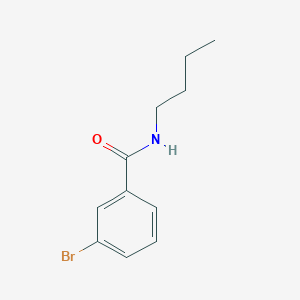
![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)
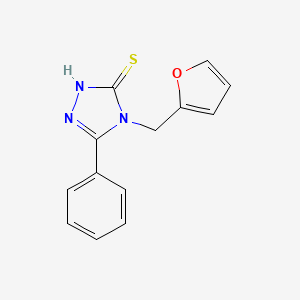
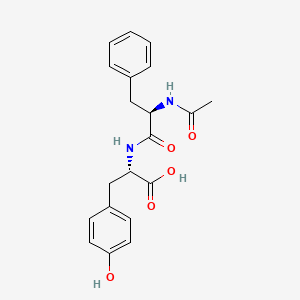
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)
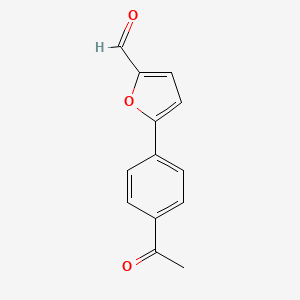
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)